Chaetoglobosin F

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

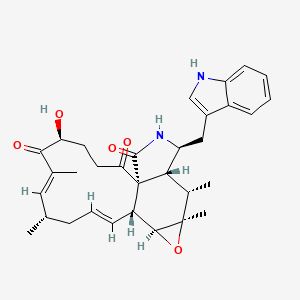

Chaetoglobosin F is a cytochalasan alkaloid found in Chaetomium globosum and Chaetomium subaffine. It has a role as an antineoplastic agent and a Chaetomium metabolite. It is a cytochalasan alkaloid, a member of indoles, a macrocycle, an epoxide and a secondary alpha-hydroxy ketone.

Applications De Recherche Scientifique

Antitumor Activity

Chaetoglobosin F exhibits significant antitumor properties, making it a candidate for cancer treatment research. Various studies have reported its cytotoxic effects on different cancer cell lines.

- Mechanism of Action : The cytotoxicity of this compound is often linked to its structural features, such as the presence of an epoxide ring which enhances its activity against specific tumor types. For instance, in studies involving colorectal cancer cell lines (HCT116), this compound demonstrated IC50 values indicating potent inhibitory effects .

- Comparative Efficacy : When compared to other chaetoglobosins, this compound showed differential effects across various cancer cell lines. For example, it was effective against cholangiocarcinoma KKU-100 cells but not against KKU-OCA17 cells, highlighting the importance of structure-activity relationships in its application .

Antifungal Properties

This compound has been evaluated for its antifungal activities, particularly against agricultural pathogens.

- Efficacy Against Pathogens : Research indicates that this compound exhibits antifungal activity with minimum inhibitory concentration (MIC) values that are competitive with established fungicides. For example, it showed MIC values lower than those of carbendazim against certain plant pathogens .

- Potential as a Fungicide : Given its efficacy, this compound is being explored as a natural fungicide alternative in agriculture, which could reduce reliance on synthetic chemicals and mitigate environmental impacts .

Anti-inflammatory Effects

This compound has demonstrated immunomodulatory properties, particularly through inhibition of inflammatory mediators.

- Mechanism : It inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages via the Toll-like receptor 4 (TLR4) signaling pathway. This inhibition occurs without blocking the binding of lipopolysaccharide (LPS) to macrophages, suggesting a unique mechanism of action that could be beneficial in treating inflammatory diseases .

- Research Findings : Studies have shown that this compound significantly reduces the expression of inflammatory markers in murine macrophage cell lines, indicating potential therapeutic applications in conditions characterized by excessive inflammation .

Phytotoxicity and Agricultural Applications

The phytotoxic effects of this compound have been studied in the context of controlling weed species and enhancing crop yields.

- Impact on Plant Growth : Research has indicated that this compound can inhibit the growth of certain weeds, which could be leveraged for developing bioherbicides .

- Mechanisms : The compound's ability to disrupt cellular processes in target plants suggests it could be used strategically in integrated pest management systems .

Data Summary

Propriétés

Formule moléculaire |

C32H38N2O5 |

|---|---|

Poids moléculaire |

530.7 g/mol |

Nom IUPAC |

(1R,5S,7E,9S,11E,13R,14S,16R,17S,18R,19S)-5-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,6,21-trione |

InChI |

InChI=1S/C32H38N2O5/c1-17-8-7-10-22-29-31(4,39-29)19(3)27-24(15-20-16-33-23-11-6-5-9-21(20)23)34-30(38)32(22,27)26(36)13-12-25(35)28(37)18(2)14-17/h5-7,9-11,14,16-17,19,22,24-25,27,29,33,35H,8,12-13,15H2,1-4H3,(H,34,38)/b10-7+,18-14+/t17-,19-,22-,24-,25-,27-,29-,31+,32+/m0/s1 |

Clé InChI |

KTFGDHPTDQFFRL-USMZZGTESA-N |

SMILES |

CC1CC=CC2C3C(O3)(C(C4C2(C(=O)CCC(C(=O)C(=C1)C)O)C(=O)NC4CC5=CNC6=CC=CC=C65)C)C |

SMILES isomérique |

C[C@H]\1C/C=C/[C@H]2[C@H]3[C@](O3)([C@H]([C@@H]4[C@@]2(C(=O)CC[C@@H](C(=O)/C(=C1)/C)O)C(=O)N[C@H]4CC5=CNC6=CC=CC=C65)C)C |

SMILES canonique |

CC1CC=CC2C3C(O3)(C(C4C2(C(=O)CCC(C(=O)C(=C1)C)O)C(=O)NC4CC5=CNC6=CC=CC=C65)C)C |

Synonymes |

chaetoglobosin A chaetoglobosin B chaetoglobosin C chaetoglobosin D chaetoglobosin E chaetoglobosin F chaetoglobosin K chaetoglobosin Q chaetoglobosin R chaetoglobosin T chaetoglobosin U chaetoglobosin V chaetoglobosin W chaetoglobosin Y chaetoglobosins penochalasin K |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.